HM-140_3ImpurityA
Description
HM-1403ImpurityA is a process-related impurity identified during the synthesis of the active pharmaceutical ingredient (API) HM-140. It is structurally analogous to HM-140 but differs in specific functional groups due to incomplete reactions or side reactions during synthesis. Its presence in the final drug product is regulated under ICH Q3A(R2) guidelines, which mandate identification, reporting, and qualification of impurities exceeding thresholds (≥0.10% for APIs) . Analytical characterization of HM-1403ImpurityA typically involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for separation, coupled with mass spectrometry (MS) for structural elucidation .
Properties
Molecular Formula |
C54H62O20S2 |
|---|---|
Molecular Weight |
1095.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-methoxy-6-[4-methyl-3-[[5-[5-[[2-methyl-5-[(3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)-2-methoxyoxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C54H62O20S2/c1-27-13-15-39(53(63-11)51(71-35(9)61)49(69-33(7)59)47(67-31(5)57)43(73-53)25-65-29(3)55)21-37(27)23-41-17-19-45(75-41)46-20-18-42(76-46)24-38-22-40(16-14-28(38)2)54(64-12)52(72-36(10)62)50(70-34(8)60)48(68-32(6)58)44(74-54)26-66-30(4)56/h13-22,43-44,47-52H,23-26H2,1-12H3/t43-,44-,47-,48-,49+,50+,51-,52-,53?,54?/m1/s1 |
InChI Key |
GRKMLYHBPPBZQR-QNTJEHGZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6([C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6(C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Origin : Impurity A forms during the sulfonation step of HM-140 synthesis, while Impurity C arises from incomplete halogenation .
Mitigation Strategies :
- Optimizing reaction temperature (↓20°C) reduces Impurity A by 40% .
- Use of scavenging agents (e.g., thiourea) minimizes Impurity C formation .
Analytical Validation : A validated UPLC method with a 0.05% quantitation limit ensures robust monitoring of all three impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
